

# Troparil legal status controlled substance analog

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## Compound Focus: Troparil

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## Pharmacological Profile: Troparil vs. Cocaine

**Troparil** is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from cocaine. The table below summarizes its key properties in comparison to cocaine, based on experimental data [1] [2] [3].

Feature	Troparil (WIN 35,065-2)	Cocaine
Primary Mechanism	Dopamine Reuptake Inhibitor (DRI) [1]	Dopamine, Serotonin, and Norepinephrine Reuptake Inhibitor [1]
DAT Affinity (Ki)	~49.8 nM [3] (Other sources: 23 nM [1])	~241 nM [3] (Other sources: 89 nM [1])
Potency (DAT)	Several times more potent than cocaine [1] [2]	Baseline potency [1]
SERT Affinity	Less potent [1]	More potent [1]
Duration of Action	Longer duration (spanning a few times longer) [1]	Shorter duration [1]
Key Structural Difference	Non-hydrolyzable C-C bond between phenyl and tropane rings [1] [3]	Hydrolyzable ester linkage [1] [3]

Feature	Troparil (WIN 35,065-2)	Cocaine
Local Anesthetic Effect	No (pure stimulant) [1] [2]	Yes [1]
Reported Cardiotoxicity	Potentially slightly less cardiotoxic [1]	Known cardiotoxicity [1]

## Analysis of Legal Status

The legal status of **Troparil** is ambiguous and likely varies by jurisdiction.

- **United States:** **Troparil may be considered a controlled substance analog** of cocaine due to its related chemical structure, which would subject it to similar regulations under the Federal Analog Act [1] [4].
- **Canada:** Its legal status is also unclear and appears to depend on whether it is considered a derivative of ecgonine, coca, or cocaine according to the wording of the *Controlled Drugs and Substances Act* [1].
- **European Context:** Its identification in illegal products in Poland confirms that it is treated as an illicit New Psychoactive Substance (NPS) in at least some European countries [5].

> **Recommendation for Researchers:** Due to this legal ambiguity, it is crucial to consult directly with your institution's legal department or regulatory affairs office for guidance specific to your location and research context.

## Research Applications & Experimental Data

**Troparil** is primarily used in scientific research as a tool to study the dopamine transporter (DAT).

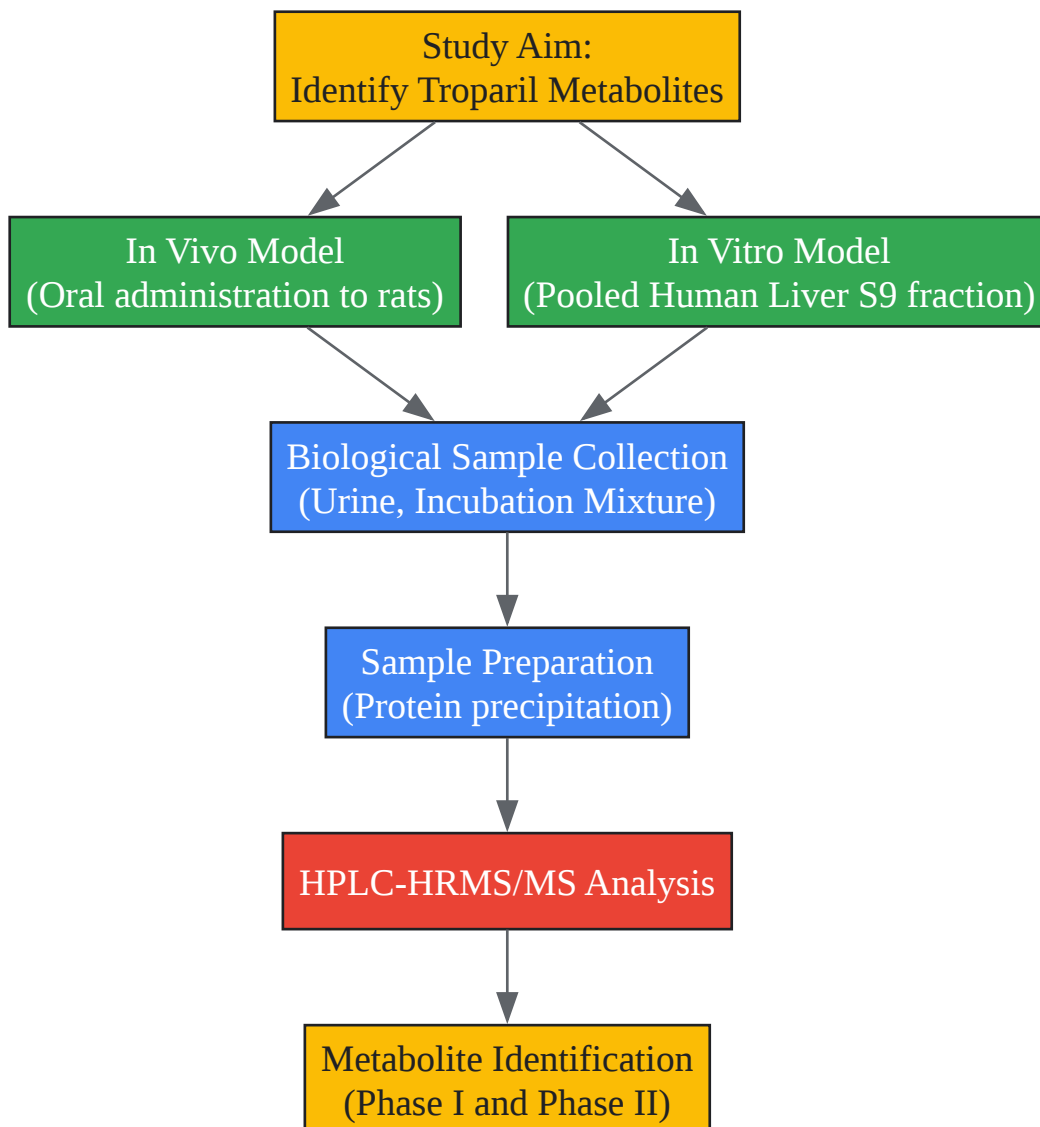
- **Mapping Dopamine Transporters:** Radiolabeled forms of **Troparil** (e.g., [<sup>3</sup>H]WIN 35,065-2) have been used in both human and animal studies to map the distribution and density of dopamine transporters in the brain [1].
- **Animal Models:** It serves as a valuable alternative to cocaine in animal research into stimulant drugs, producing similar effects while avoiding the stringent licensing requirements associated with cocaine itself [1].

## Metabolic Fate and Detection

Understanding the metabolism of a substance is critical for its detection in forensic and clinical toxicology. A recent study characterized **Troparil**'s metabolism as follows [6]:

- **Phase I Metabolism:** The main metabolic step is **demethylation**. Other pathways include hydroxylation of the tropane ring, the phenyl ring, and combinations thereof.
- **Phase II Metabolism:** Glucuronidation of the phase I metabolites occurs.
- **Detection in Bio-samples:** Phase I metabolites were detectable in both rat urine and incubations with a pooled human liver S9 fraction (pHLS9), while phase II metabolites were only detected in rat urine. The parent **Troparil** compound was not detectable in urine, highlighting the importance of targeting its metabolites for identification [6].

The following diagram illustrates the experimental workflow for studying **Troparil**'s metabolic fate:



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## Conclusion for Researchers

**Troparil** presents a pharmacologically interesting profile as a potent and selective dopamine reuptake inhibitor with a longer duration of action than cocaine.

- **For comparative studies**, it is a valuable tool for probing DAT function without the local anesthetic effects of cocaine.
- **For forensic and clinical purposes**, the identified metabolites, particularly demethylated and hydroxylated products, provide targets for confirming **Troparil** consumption.

- The most significant hurdle for researchers is the **unclear legal status** across multiple regions, which necessitates careful legal verification before any procurement or experimental work.

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